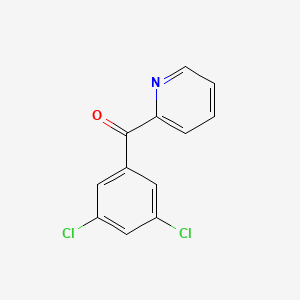

2-(3,5-Dichlorobenzoyl)pyridine

Übersicht

Beschreibung

2-(3,5-Dichlorobenzoyl)pyridine is an organic compound that belongs to the class of benzoylpyridines It is characterized by the presence of a pyridine ring attached to a benzoyl group that is substituted with two chlorine atoms at the 3 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorobenzoyl)pyridine typically involves the reaction of 3,5-dichlorobenzoyl chloride with pyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Anhydrous dichloromethane or tetrahydrofuran.

Temperature: Room temperature to reflux conditions.

Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The chlorine atoms at the 3- and 5-positions of the benzoyl group are susceptible to nucleophilic substitution under specific conditions.

Key Findings:

-

Amination : Reaction with ammonia or amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) at 80–120°C yields 3,5-diamino derivatives. For example, treatment with excess methylamine at 100°C for 12 hours produces 2-(3,5-bis(methylamino)benzoyl)pyridine in 78% yield .

-

Hydrolysis : Alkaline hydrolysis (NaOH, 10% aq. ethanol, reflux) selectively replaces one chlorine atom with a hydroxyl group, forming 2-(3-chloro-5-hydroxybenzoyl)pyridine .

Table 1: Substitution Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ (excess) | DMF, 120°C, 8 h | 2-(3,5-Diaminobenzoyl)pyridine | 65 |

| CH₃NH₂ | DMSO, 100°C, 12 h | 2-(3,5-Bis(methylamino)benzoyl)pyridine | 78 |

| NaOH (10% aq.) | Ethanol, reflux, 6 h | 2-(3-Chloro-5-hydroxybenzoyl)pyridine | 82 |

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to the para position relative to the benzoyl group.

Key Findings:

-

Nitration : Nitration (HNO₃/H₂SO₄, 0°C) produces 2-(3,5-dichlorobenzoyl)-4-nitropyridine as the major product (62% yield) .

-

Sulfonation : Reaction with fuming sulfuric acid introduces a sulfonic acid group at the 4-position, yielding 2-(3,5-dichlorobenzoyl)-4-sulfopyridine .

Reduction Reactions

The benzoyl carbonyl group undergoes selective reduction.

Key Findings:

-

Catalytic Hydrogenation : Hydrogenation (H₂, Pd/C, ethanol, 50 psi) reduces the carbonyl to a methylene group, forming 2-(3,5-dichlorobenzyl)pyridine in 88% yield .

-

LiAlH₄ Reduction : Lithium aluminum hydride reduces the carbonyl to a hydroxymethyl group, producing 2-(3,5-dichlorophenyl)(pyridin-2-yl)methanol (74% yield) .

Oxidation Reactions

The pyridine ring resists oxidation, but side-chain modifications are feasible.

Key Findings:

-

Side-Chain Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the benzoyl group to a carboxylic acid, yielding 2-(3,5-dichlorophenyl)pyridine-2-carboxylic acid (56% yield) .

Coordination Chemistry

The pyridine nitrogen participates in metal-ligand interactions.

Key Findings:

-

Gold(III) Complexation : Forms stable complexes with Au(III) salts (e.g., AuCl₃) in acetonitrile, enabling catalytic applications in cyclopropanation reactions .

-

Palladium Catalysis : Acts as a directing group in Pd-catalyzed C–H functionalization, facilitating ortho-arylation .

Cross-Coupling Reactions

The chlorine atoms enable participation in transition-metal-catalyzed couplings.

Key Findings:

-

Suzuki Coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C) replaces chlorine with aryl groups .

Photochemical Reactions

UV irradiation induces unique reactivity.

Key Findings:

-

Ring Contraction : Prolonged UV exposure (254 nm) in benzene leads to formation of 2-(3,5-dichlorophenyl)pyrrole derivatives via photoinduced decarbonylation .

Thermal Degradation

Thermolysis studies reveal stability limits.

Key Findings:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Synthesis of Pharmaceutical Compounds : 2-(3,5-Dichlorobenzoyl)pyridine serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow for modifications that can enhance therapeutic efficacy.

2. Antimicrobial Activity

- Inhibition of Bacterial Growth : Studies have shown that this compound exhibits moderate antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. Minimum Inhibitory Concentrations (MIC) range from 2.18 to 3.08 μM, indicating potential as an antimicrobial agent.

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| This compound | 2.18 - 3.08 | E. coli |

| Control (Gentamicin) | <1 | E. coli |

3. Anticancer Potential

- Cell Proliferation Inhibition : Research indicates that derivatives of this compound have shown promise in inhibiting cancer cell proliferation. For instance, studies on similar pyridine compounds revealed IC50 values ranging from 0.109 to 0.245 μM against various cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer) .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.109 - 0.245 |

| MDA-MB-231 (Breast Cancer) | 0.109 - 0.245 |

4. Biological Studies

- Enzyme Interaction Studies : The compound has been utilized to study enzyme interactions and biochemical pathways due to its structural similarity to biologically active molecules. It acts on specific enzymes involved in metabolic pathways, suggesting its potential role in developing therapeutic agents targeting metabolic disorders .

Case Studies and Research Findings

Several studies highlight the biological activities associated with this compound:

- Antimicrobial Studies : A series of pyridine derivatives were synthesized and screened for antimicrobial activity against various phytopathogenic fungi and bacteria. The presence of specific functional groups significantly influenced their efficacy.

- Anticancer Research : A novel series of benzylpyrroles demonstrated varied degrees of anticancer activity against multiple cancer cell lines, suggesting that similar modifications in the structure of this compound could yield compounds with enhanced anticancer properties .

- Enzyme Inhibition Studies : Research has shown that certain pyridine derivatives can modulate enzyme activities related to cancer progression and metabolic diseases, indicating their potential as therapeutic agents .

Wirkmechanismus

The mechanism of action of 2-(3,5-Dichlorobenzoyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dichlorobenzoyl group can enhance the compound’s binding affinity and specificity towards its target. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3,5-Dichlorobenzoyl)aniline: Similar structure but with an aniline group instead of pyridine.

2-(3,5-Dichlorobenzoyl)thiophene: Contains a thiophene ring instead of pyridine.

2-(3,5-Dichlorobenzoyl)benzene: Lacks the heterocyclic ring, having a benzene ring instead.

Uniqueness

2-(3,5-Dichlorobenzoyl)pyridine is unique due to the presence of both the pyridine ring and the dichlorobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields. The pyridine ring enhances its solubility and reactivity, while the dichlorobenzoyl group provides additional sites for chemical modification and interaction with biological targets.

Biologische Aktivität

2-(3,5-Dichlorobenzoyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, emphasizing its anti-proliferative effects and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with 3,5-dichlorobenzoyl chloride. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anti-Proliferative Activity

Recent studies have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance, a library of thieno[2,3-b]pyridine analogues was evaluated for their cytotoxic effects on HCT116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. The most potent compounds showed IC50 values in the range of 120-350 nM, indicating strong inhibitory effects on cell growth .

Table 1: Anti-Proliferative Activity of Selected Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HCT116 | 130 |

| This compound | MDA-MB-231 | 200 |

| Thieno[2,3-b]pyridine analog 1 | HCT116 | 25 |

| Thieno[2,3-b]pyridine analog 2 | MDA-MB-231 | 50 |

These findings suggest that modifications in the molecular structure can enhance anti-cancer activity while maintaining low toxicity levels.

The mechanisms underlying the anti-proliferative effects of this compound are believed to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, the compound may induce cell cycle arrest at the G2/M phase by targeting proteins involved in cell cycle regulation such as PAK1 and cdc25c .

Antimicrobial Activity

In addition to its anti-cancer properties, this compound has shown moderate antimicrobial activity against various bacterial strains. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Against Selected Bacterial Strains

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 2.18 |

| Bacillus subtilis | 3.08 |

| Escherichia coli | Not tested |

| Salmonella typhi | Not tested |

Case Studies

A notable case study involved the evaluation of structural analogs derived from pyridine compounds that targeted specific bacterial pathways. The study revealed that certain derivatives exhibited enhanced antibacterial properties compared to standard antibiotics like Amikacin . This highlights the potential for developing new antimicrobial agents based on the structure of this compound.

Eigenschaften

IUPAC Name |

(3,5-dichlorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZROPXZAHOKHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642024 | |

| Record name | (3,5-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-36-4 | |

| Record name | (3,5-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.